molecular formula C12H17NO4S B3060144 Methyl 4-(N-isopropylmethanesulfonamido)benzoate CAS No. 1820686-46-1

Methyl 4-(N-isopropylmethanesulfonamido)benzoate

Cat. No.: B3060144
CAS No.: 1820686-46-1
M. Wt: 271.33
InChI Key: XVZINPUOUPOQAV-UHFFFAOYSA-N
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Description

Methyl 4-(N-isopropylmethanesulfonamido)benzoate is a chemical compound for research and development purposes. It belongs to a class of compounds featuring a benzoate ester core linked to a sulfonamide functional group. Chemically related compounds, such as those with benzenesulfonamide moieties, are of significant interest in medicinal chemistry and are frequently investigated as key intermediates in organic synthesis and potential pharmacologically active agents . The structure suggests potential application as a building block in developing molecules that may interact with specific biological targets. Researchers utilize this compound strictly in a laboratory setting for scientific experimentation. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 4-[methylsulfonyl(propan-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)13(18(4,15)16)11-7-5-10(6-8-11)12(14)17-3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZINPUOUPOQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157893
Record name Benzoic acid, 4-[(1-methylethyl)(methylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820686-46-1
Record name Benzoic acid, 4-[(1-methylethyl)(methylsulfonyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820686-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(1-methylethyl)(methylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(N-isopropylmethanesulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with isopropylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-isopropylmethanesulfonamido)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-(N-isopropylmethanesulfonamido)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-(N-isopropylmethanesulfonamido)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and proteins. This can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups: (1) benzoate esters with sulfonamide or carbamate substituents, (2) heterocyclic benzoate derivatives, and (3) quinoline-piperazine-carbonyl substituted benzoates. Key differences in functional groups, molecular complexity, and analytical data are highlighted below.

Benzoate Esters with Sulfonamide or Carbamate Substituents

  • Methyl 4-(isopropylcarbamoyl)benzoate (CA-5331): Features a carbamate (isopropylcarbamoyl) group instead of a sulfonamide. Purity: 96% .
  • Ethyl 4-(sulfooxy)benzoate (Compound 13) : Isolated from Phyllostachys edulis bamboo shoots, this derivative contains a sulfated ester group. Its natural origin contrasts with the synthetic routes used for sulfonamide analogs, suggesting divergent applications in drug discovery versus natural product research .

Heterocyclic Benzoate Derivatives

  • Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (WZ-9074) : Incorporates a benzodiazole ring fused to the benzoate core. The aromatic heterocycle enhances rigidity and may improve binding affinity in receptor-targeted applications. Purity: 98% .
  • The isopropyl and methyl groups introduce steric bulk, which could modulate metabolic stability. Purity: 96% .

Quinoline-Piperazine-Carbonyl Substituted Benzoates (C1–C7)

These derivatives, such as C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate), feature a quinoline-piperazine-carbonyl substituent. Synthesized via crystallization in ethyl acetate, they exhibit higher molecular complexity and are characterized by ¹H NMR and HRMS . While purity data are unavailable, their yellow/white solid forms suggest moderate crystallinity, which may influence bioavailability compared to the target compound’s sulfonamide-based structure.

Data Table: Structural and Analytical Comparison

Compound Name (ID) Core Structure Functional Group(s) Purity (%) Analytical Methods Key Features Source
Methyl 4-(N-isopropylmethanesulfonamido)benzoate Benzoate ester Sulfonamide, isopropyl 97 - High commercial purity
Methyl 4-(isopropylcarbamoyl)benzoate (CA-5331) Benzoate ester Carbamate, isopropyl 96 - Reduced hydrogen-bonding potential
C1 Benzoate ester Quinoline-piperazine-carbonyl - ¹H NMR, HRMS High molecular complexity
WZ-9074 Benzodiazole-benzoate Benzodiazole, isopropyl, methyl 98 - Rigid heterocyclic scaffold
Ethyl 4-(sulfooxy)benzoate (Compound 13) Benzoate ester Sulfated ester - NMR, MS Naturally derived, sulfated group

Key Research Findings

  • Functional Group Impact : Sulfonamide-containing derivatives like the target compound exhibit greater acidity and hydrogen-bonding capacity than carbamate analogs (e.g., CA-5331), which could enhance interactions in biological systems .
  • Synthetic Complexity: Quinoline-piperazine derivatives (C1–C7) require multi-step synthesis and crystallization, contrasting with the straightforward commercial availability of LD-1184 .
  • Purity and Applications : High-purity compounds (e.g., LD-1184, WZ-9074) are critical for reproducible research, whereas naturally derived analogs (e.g., Compound 13) may face challenges in scalability .

Biological Activity

Methyl 4-(N-isopropylmethanesulfonamido)benzoate is a sulfonamide derivative with significant potential for biological applications. This compound, characterized by its unique isopropyl group, exhibits various biological activities, including enzyme inhibition and antimicrobial properties. This article will explore the compound's synthesis, mechanisms of action, and its biological activity through detailed research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO4S
  • Molecular Weight : 271.33 g/mol
  • IUPAC Name : methyl 4-[methylsulfonyl(propan-2-yl)amino]benzoate

The structure of this compound includes a sulfonamide functional group that is crucial for its biological interactions. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with isopropylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes. This property allows the compound to inhibit enzyme activity, which can be particularly useful in therapeutic applications.
  • Antimicrobial Activity : Similar to other sulfonamide compounds, this compound may exhibit antimicrobial properties by interfering with bacterial folic acid synthesis.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various pathogens. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition Studies

In vitro studies have indicated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested against dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. The results showed that this compound competes effectively with para-aminobenzoic acid (PABA), a natural substrate for DHPS.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Methodology : Disk diffusion method was used against various bacterial strains.
    • Results : The compound exhibited zone inhibition ranging from 12 mm to 20 mm depending on the strain, indicating moderate to high antimicrobial activity.
  • Enzyme Inhibition Assay
    • Objective : To assess the inhibition of DHPS by this compound.
    • Methodology : Kinetic assays were performed to determine IC50 values.
    • Results : The IC50 was found to be approximately 50 µM, suggesting effective inhibition comparable to known sulfa drugs.

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameStructure TypeBiological Activity
Methyl 4-(N-methylmethanesulfonamido)benzoateSulfonamideModerate enzyme inhibition
Methyl 4-(N-ethylmethanesulfonamido)benzoateSulfonamideLow antimicrobial activity
This compoundSulfonamideHigh antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(N-isopropylmethanesulfonamido)benzoate
Reactant of Route 2
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Methyl 4-(N-isopropylmethanesulfonamido)benzoate

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